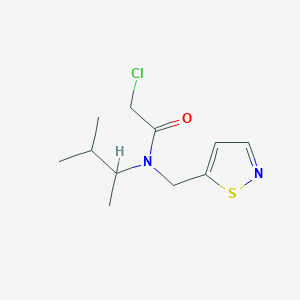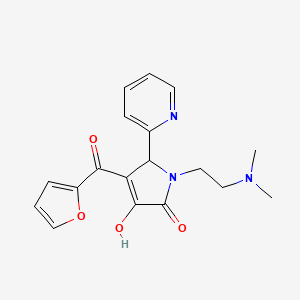
1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C21H30N6OS and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficient Synthesis of Heterocycles
Research by Darweesh et al. (2016) describes the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing the utility of such compounds in creating novel heterocyclic derivatives through efficient methods. These compounds serve as building blocks for the synthesis of diverse heterocyclic systems, indicating their potential in drug discovery and development (Darweesh, Mekky, Salman, & Farag, 2016).
Cyclization Reactions for Derivative Synthesis
Shestakov et al. (2011) explored cyclization of guanidines with α-bromocarbonyl compounds to synthesize derivatives of imidazole and imidazolidine. This work demonstrates the synthetic versatility of pyrimidine and thiazole derivatives, highlighting their significance in medicinal chemistry for the creation of novel therapeutic agents (Shestakov, Bushmarinov, Sidorenko, Shikhaliev, & Antipin, 2011).
Novel Cyclization Methods for Bioactive Derivatives
Research into the cyclization of cyanamides with various substrates by Shikhaliev et al. (2008) led to the synthesis of aminoquinazoline and dihydroquinazolinone derivatives. These findings contribute to the development of new synthetic methodologies for producing compounds with potential biological activities (Shikhaliev, Shestakov, Medvedeva, & Gusakova, 2008).
Anticancer Activity of Heterocyclic Compounds
Konovalenko et al. (2022) performed a comparative analysis of the anticancer activity of isoquinolines with various heteroaromatic substituents, providing insights into the structural influences on biological activity. This research underscores the importance of heterocyclic chemistry in the search for new anticancer drugs (Konovalenko, Zhirnov, Shablykin, Shablykina, Moskvina, & Brovarets, 2022).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of novel thienopyrimidines for their antibacterial activity by Salahuddin et al. (2009) highlight the potential of pyrimidine derivatives in addressing bacterial infections. Additionally, Bonacorso et al. (2016) described the eco-friendly synthesis of trifluoromethyl-substituted benzo[d]thiazol-2-amines with evaluated antioxidant activities, indicating the broader utility of such compounds in therapeutic applications (Salahuddin, Kakad, & Shantakumar, 2009); (Bonacorso, Calheiro, Rodrigues, Stefanello, Soares, Zanatta, & Martins, 2016).
Propriétés
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6OS/c1-15-12-16(2)23-20(22-15)25-21-24-17(14-29-21)13-19(28)27-10-8-26(9-11-27)18-6-4-3-5-7-18/h12,14,18H,3-11,13H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAWVEMUYKPYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylpiperazin-1-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2626028.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2626031.png)

![N-(3-methoxypropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2626036.png)

![(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2626039.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2626040.png)
![3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2626042.png)
![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)
![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626045.png)